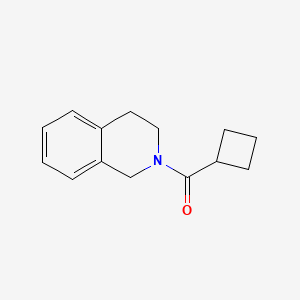

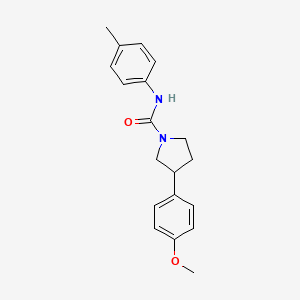

2-cyclobutanecarbonyl-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1 (2H)-one derivatives, which includes cyclobutyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone, involves the Castagnoli–Cushman reaction . This reaction is used to exploit the bioactive natural scaffold 3,4-dihydroisoquinolin-1 (2H)-one for plant disease management .Molecular Structure Analysis

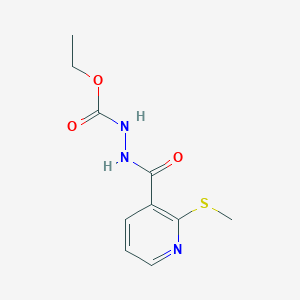

The molecular structure of cyclobutyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone is characterized by a cyclobutyl group attached to a 3,4-dihydroisoquinolin-2(1H)-yl)methanone core.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolin-1 (2H)-one derivatives include the Castagnoli–Cushman reaction . This reaction is used to synthesize a series of 3,4-dihydroisoquinolin-1 (2H)-one derivatives as new antioomycete agents against P. recalcitrans .Scientific Research Applications

Access to Variously Substituted Tetrahydroquinazolinones

A study by Dalai et al. (2006) demonstrates the synthesis of variously substituted tetrahydroquinazolinones through a series of chemical reactions involving Michael addition, intramolecular nucleophilic substitution, and Diels–Alder cycloaddition. This process showcases the versatility of cyclobutyl compounds in constructing complex quinazolinone derivatives with potential for further chemical modification and exploration of biological activities (Dalai et al., 2006).

Photodegradation of Diclobutrazol

Research by Clark et al. (1985) on the photodegradation of diclobutrazol, a fungicide, in methanol under UV light, resulted in the formation of multiple breakdown products through oxidation, loss of chlorine, and cyclization, indicating the chemical reactivity of cyclobutyl compounds under specific conditions (Clark et al., 1985).

Quinoline Synthesis via Photocyclisation

Austin et al. (2007) explored the scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, leading to the synthesis of annulated quinolines. This study exemplifies the use of cyclobutyl compounds in photocyclisation reactions to generate complex quinoline structures with various substitutions (Austin et al., 2007).

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets in a way that results in a broad range of biological activities .

Biochemical Pathways

It is known that thiqs can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

It is known that thiqs can exert diverse biological activities, which would result in a range of molecular and cellular effects .

Future Directions

The future directions for the research and development of 3,4-dihydroisoquinolin-1 (2H)-one derivatives, including cyclobutyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone, involve better understanding the mode of action and the structure-activity relationship (SAR) of these derivatives. This information could provide crucial insights for the design and development of more potent 3,4-dihydroisoquinolin-1 (2H)-one derivatives as antioomycete agents against P. recalcitrans .

Properties

IUPAC Name |

cyclobutyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-14(12-6-3-7-12)15-9-8-11-4-1-2-5-13(11)10-15/h1-2,4-5,12H,3,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFWRJBGBUIQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605454.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2605455.png)

![N'-(3,4-difluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2605458.png)

![2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde](/img/structure/B2605461.png)

![N-(1-cyanocycloheptyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2605463.png)

![N-[2-(morpholin-4-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2605472.png)